2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole
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Overview
Description
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-6-yl(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone are the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the cyclooxygenase and 5-lipoxygenase pathways, respectively . By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, leading to decreased inflammation and pain .
Pharmacokinetics
Similar compounds have been shown to exhibit significant anti-inflammatory and analgesic activities
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in inflammation and pain due to the decreased production of prostaglandins . Some derivatives of the compound have shown to inhibit albumin denaturation, further indicating their anti-inflammatory potential .
Preparation Methods
The synthesis of 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole involves multiple steps. One common method includes the condensation of 2-aminobenzenethiol with various aldehydes or ketones, followed by cyclization to form the benzothiazole ring. The piperazine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time .
Chemical Reactions Analysis
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include piperidine, ethanol, and activated carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antibacterial and antifungal activities, making it useful in the development of new antimicrobial agents.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and electroluminescence
Comparison with Similar Compounds
Similar compounds to 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole include other benzothiazole derivatives such as:
3-(piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
N-(6-(4-(pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide: Exhibits anti-tubercular activity.
2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole: Used in the development of antipsychotic drugs.
The uniqueness of this compound lies in its specific structural features and the combination of the benzothiazole and piperazine moieties, which contribute to its diverse biological activities .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4OS2/c20-13-2-1-3-15-17(13)22-19(27-15)24-8-6-23(7-9-24)18(25)12-4-5-14-16(10-12)26-11-21-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGIIFXRRFUUGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC5=C(C=C4)N=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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